molecular formula C30H45N5O9 B15141921 Bace1-IN-9

Bace1-IN-9

Cat. No.: B15141921
M. Wt: 619.7 g/mol
InChI Key: CSSIDGWPXKPAPN-JTSDAKNZSA-N
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Description

Bace1-IN-9 is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE1 is considered a promising therapeutic approach for the treatment of Alzheimer’s disease, as it can potentially reduce the formation of amyloid plaques in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bace1-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis procedures while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Bace1-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Bace1-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-β production.

    Biology: Employed in cellular and molecular biology experiments to investigate the role of BACE1 in neuronal function and neurodegeneration.

    Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors .

Mechanism of Action

Bace1-IN-9 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein (APP) and reduces the production of amyloid-β peptides. The molecular targets of this compound include the catalytic aspartyl residues in the active site of BACE1. The inhibition of BACE1 disrupts the amyloidogenic pathway, which is responsible for the formation of amyloid plaques in the brain .

Comparison with Similar Compounds

Bace1-IN-9 is compared with other BACE1 inhibitors, such as:

    Verubecestat: Another potent BACE1 inhibitor that has been investigated in clinical trials for Alzheimer’s disease.

    Lanabecestat: A BACE1 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Atabecestat: Known for its high selectivity and potency against BACE1

This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H45N5O9

Molecular Weight

619.7 g/mol

IUPAC Name

(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-2-[4-(carboxymethyl)anilino]-1-hydroxyethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H45N5O9/c1-4-7-22-28(42)33-21(23(36)17-32-19-11-9-18(10-12-19)16-25(39)40)8-5-6-15-44-30(2,3)26(29(43)34-22)35-27(41)20(31)13-14-24(37)38/h5-6,9-12,20-23,26,32,36H,4,7-8,13-17,31H2,1-3H3,(H,33,42)(H,34,43)(H,35,41)(H,37,38)(H,39,40)/b6-5-/t20-,21-,22-,23+,26+/m0/s1

InChI Key

CSSIDGWPXKPAPN-JTSDAKNZSA-N

Isomeric SMILES

CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)CC(=O)O)O

Canonical SMILES

CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O

Origin of Product

United States

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